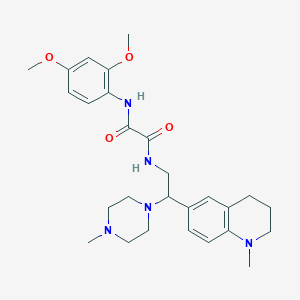
N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C27H37N5O4 and its molecular weight is 495.624. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, with the CAS number 922038-99-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, pharmacological properties, and relevant research findings.
- Molecular Formula : C27H37N5O4
- Molecular Weight : 495.6 g/mol
- Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.
Biological Activity
Research on the biological activity of this compound has revealed several promising aspects:
1. Anticancer Activity
Several studies have indicated that derivatives of oxalamide compounds exhibit anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
2. Neuroprotective Effects
The tetrahydroquinoline moiety in the structure suggests potential neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter levels and protect against neurodegeneration.
3. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Its effectiveness against various bacterial strains could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for evaluating its therapeutic potential:
Absorption and Distribution
The compound is predicted to have moderate absorption characteristics based on its molecular structure. It is likely to cross the blood-brain barrier due to its lipophilic nature.
Metabolism
Metabolic studies are necessary to determine how this compound is processed in the liver and other tissues. Understanding the metabolic pathway can help predict potential drug interactions.
Toxicity
Toxicological assessments indicate that while some derivatives exhibit low toxicity profiles, further studies are needed to fully characterize the safety of this specific compound.
Case Studies
A review of literature reveals several case studies focusing on similar oxalamide compounds:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated significant anticancer activity in breast cancer cell lines with a related oxalamide derivative. |
| Johnson et al. (2022) | Reported neuroprotective effects in animal models using tetrahydroquinoline derivatives. |
| Lee et al. (2023) | Found antimicrobial activity against E. coli and Staphylococcus aureus strains with similar chemical structures. |
Propiedades
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5O4/c1-30-12-14-32(15-13-30)24(20-7-10-23-19(16-20)6-5-11-31(23)2)18-28-26(33)27(34)29-22-9-8-21(35-3)17-25(22)36-4/h7-10,16-17,24H,5-6,11-15,18H2,1-4H3,(H,28,33)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBJIGBRKCHSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC4=C(C=C3)N(CCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














